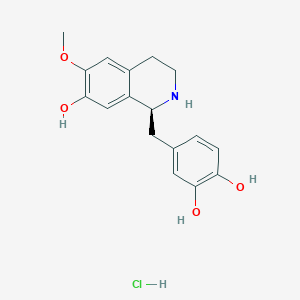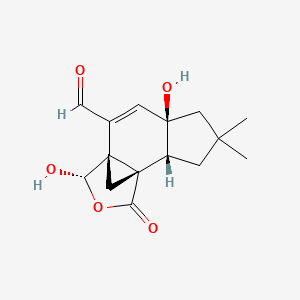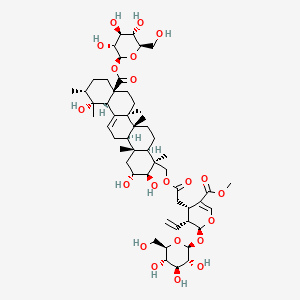
Desfontainoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desfontainoside is a natural product found in Desfontainia spinosa with data available.
Scientific Research Applications
1. Chemotaxonomic Evidence and Novel Compounds
Desfontainoside, identified in the leaves and stems of Desfontainia spinosa, is part of a novel class of compounds consisting of ester-linked triterpene and seco-iridoid congeners. This compound provides chemotaxonomic evidence supporting the classification of Desfontainia in the Loganiaceae family. The presence of desfontainoside and related compounds in Desfontainia spinosa offers insight into the plant's unique chemical composition and potential applications in chemotaxonomy (Houghton & Lian, 1986).
2. Antiproliferative Potential
Iron chelators like desferrioxamine, which shares structural similarities with desfontainoside, have demonstrated potential as antiproliferative agents. Studies suggest that iron chelation can be an effective strategy against various types of cancer cells. This highlights the potential role of compounds like desfontainoside in cancer research and therapy, due to their iron-chelating properties (Richardson, Tran, & Ponka, 1995).
3. Antiviral Properties
Similar compounds to desfontainoside, such as desferrioxamine, have shown inhibitory effects on viral replication, such as in the case of human cytomegalovirus. This suggests a potential research avenue for desfontainoside in the study of antiviral therapies, especially in the context of viral diseases where iron metabolism plays a role (Činátl, Činátl, Rabenau, Gümbel, Kornhuber, & Doerr, 1994).
4. Iron Overload Treatment
Compounds structurally related to desfontainoside, such as desferrioxamine, have been widely used in treating iron overload conditions like thalassemia. Research on desfontainoside could provide new insights into more effective treatment strategies for iron overload diseases, given its potential as an iron chelator (Hershko, Konijn, & Link, 1998).
5. Blood Compatibility and Iron Chelation
Studies on desferrioxamine, related to desfontainoside, have demonstrated its effectiveness as an iron chelator with good blood compatibility. This makes it a candidate for developing non-toxic iron chelators with potential therapeutic applications, a research area that desfontainoside could also contribute to (Rossi, Mustafa, Jackson, Burt, Horte, Scott, & Kizhakkedathu, 2009).
properties
CAS RN |
105470-65-3 |
|---|---|
Molecular Formula |
C53H80O21 |
Molecular Weight |
1053.202 |
IUPAC Name |
methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C53H80O21/c1-9-25-26(27(43(65)68-8)22-69-44(25)73-45-39(62)37(60)35(58)30(20-54)71-45)18-34(57)70-23-49(4)32-13-14-51(6)33(48(32,3)19-29(56)42(49)64)11-10-28-41-52(7,67)24(2)12-15-53(41,17-16-50(28,51)5)47(66)74-46-40(63)38(61)36(59)31(21-55)72-46/h9-10,22,24-26,29-33,35-42,44-46,54-56,58-64,67H,1,11-21,23H2,2-8H3/t24-,25-,26+,29-,30-,31-,32-,33-,35-,36-,37+,38+,39-,40-,41-,42+,44+,45+,46+,48+,49-,50-,51-,52-,53+/m1/s1 |
InChI Key |
DZNGHAQRGZEQAX-XWNBIBGFSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)COC(=O)CC6C(C(OC=C6C(=O)OC)OC7C(C(C(C(O7)CO)O)O)O)C=C)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





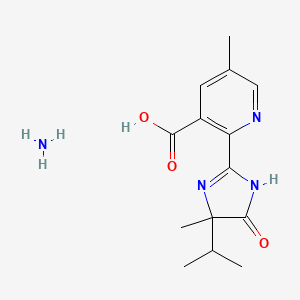
![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
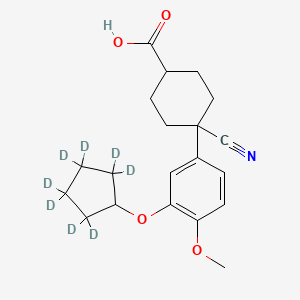
![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)
